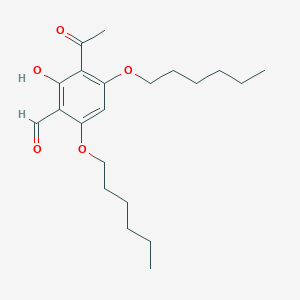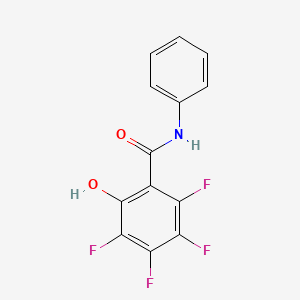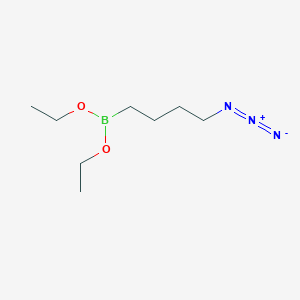
Dimethyl 2,4-dimethylidenepentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,4-dimethylidenepentanedioate is an organic compound with the molecular formula C9H12O4 It is a diester derivative of pentanedioic acid, featuring two methylidene groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,4-dimethylidenepentanedioate can be synthesized through several methods. One common approach involves the esterification of 2,4-dimethylidenepentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,4-dimethylidenepentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as ethers or amides.
Scientific Research Applications
Dimethyl 2,4-dimethylidenepentanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and resins due to its reactive ester groups.
Mechanism of Action
The mechanism of action of dimethyl 2,4-dimethylidenepentanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis, oxidation, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,4-dimethylpentanedioate: Similar structure but lacks the methylidene groups.
Dimethyl 2,4-dimethylhexanedioate: Similar ester groups but with a longer carbon chain.
Uniqueness
Dimethyl 2,4-dimethylidenepentanedioate is unique due to the presence of methylidene groups, which confer distinct reactivity and potential applications compared to other similar compounds. The methylidene groups can participate in additional reactions, making this compound versatile for various chemical transformations.
Properties
CAS No. |
138420-82-3 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
dimethyl 2,4-dimethylidenepentanedioate |
InChI |
InChI=1S/C9H12O4/c1-6(8(10)12-3)5-7(2)9(11)13-4/h1-2,5H2,3-4H3 |
InChI Key |
FDWDNBAQHALESY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CC(=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)


![Benzene;nonacyclo[30.8.0.02,11.04,9.012,21.014,19.022,31.024,29.034,39]tetraconta-1(32),2,4,6,8,10,12(21),13,19,22,24,26,28,30,34,36,38-heptadecaene](/img/structure/B14290531.png)


![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)



